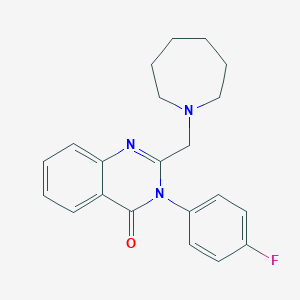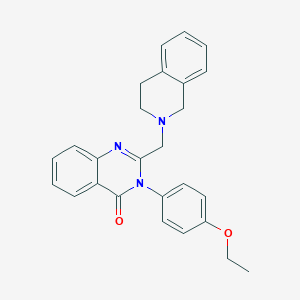![molecular formula C14H13ClN2O4 B289292 N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B289292.png)
N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating the movement of salt and water in and out of cells, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF). CFTR(inh)-172 has been shown to be a potent inhibitor of CFTR activity, and has therefore been studied for its potential therapeutic applications in CF and other diseases.
作用機序
N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 works by binding to a specific site on the N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide protein, known as the ATP-binding site. This binding prevents the N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide protein from opening and allowing chloride ions to pass through the channel. As a result, N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 effectively inhibits N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide activity, leading to a decrease in salt and water movement in and out of cells.
Biochemical and Physiological Effects:
N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 is a potent inhibitor of N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide activity, with an IC50 value in the low nanomolar range. In addition, N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has been shown to be selective for N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide, with little or no effect on other chloride channels.
実験室実験の利点と制限
N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has a number of advantages and limitations for lab experiments. One advantage is its potency and selectivity for N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide, which makes it a useful tool for studying N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide function and regulation. In addition, N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has been shown to be stable and soluble in aqueous solutions, which makes it easy to use in a variety of experimental settings. However, one limitation is that N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 is a small molecule inhibitor, which means that it may have off-target effects and may not accurately reflect the effects of N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide mutations in vivo.
将来の方向性
There are a number of potential future directions for research on N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172. One area of interest is the development of more potent and selective N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide inhibitors, which could be used as potential therapies for CF and other diseases. In addition, there is ongoing research on the mechanisms of N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide inhibition by N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172, which could provide insights into the regulation of N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide activity. Finally, there is interest in using N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 as a tool for studying the physiological and pathophysiological roles of N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide in various tissues and disease states.
合成法
N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One common method involves the reaction of 4-chloro-2-nitroaniline with 2-furoyl chloride in the presence of a base, followed by reduction of the resulting nitro compound to the corresponding amine using hydrogen gas and palladium on carbon. The amine is then reacted with 2-(2-hydroxyethyl)isocyanate to form the final product.
科学的研究の応用
N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has been extensively studied for its potential therapeutic applications in CF and other diseases. In CF, the mutation of the N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide gene leads to the production of a defective N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide protein that is unable to regulate salt and water movement in and out of cells. N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has been shown to be a potent inhibitor of N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide activity, and has therefore been studied as a potential therapy for CF. In addition, N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has also been studied for its potential applications in other diseases, such as secretory diarrhea and polycystic kidney disease.
特性
分子式 |
C14H13ClN2O4 |
|---|---|
分子量 |
308.71 g/mol |
IUPAC名 |
N-[4-chloro-2-(2-hydroxyethylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H13ClN2O4/c15-9-3-4-11(10(8-9)13(19)16-5-6-18)17-14(20)12-2-1-7-21-12/h1-4,7-8,18H,5-6H2,(H,16,19)(H,17,20) |
InChIキー |
VVXZXEIGRFNHRL-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NCCO |
正規SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-N-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289212.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289213.png)
![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)
![N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289217.png)
![N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)
![methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289221.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)
![2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289226.png)
![3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289227.png)

![3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B289231.png)
